2-Amino-5-bromo-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHQHEBXMAGQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651707 | |

| Record name | 2-Amino-5-bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143945-65-7 | |

| Record name | 2-Amino-5-bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-fluoro-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-5-bromo-4-fluorobenzoic acid" physical and chemical properties

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a halogenated derivative of anthranilic acid, is a specialized organic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic substitution pattern—featuring an amine, a carboxylic acid, and two different halogens on a benzene ring—renders it a highly versatile synthetic building block. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry for modulating a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and reactivity of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such functionalized scaffolds to construct novel, complex molecules with potential therapeutic applications.

Part 1: Core Physicochemical Properties

The unique arrangement of functional groups on the aromatic ring dictates the compound's physical characteristics and chemical behavior.

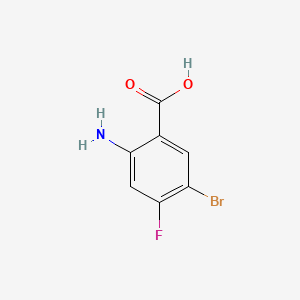

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 143945-65-7 | [4][5] |

| Molecular Formula | C₇H₅BrFNO₂ | [4][5] |

| Molecular Weight | 234.02 g/mol | [4] |

| Appearance | Off-white to brown solid | [4] |

| Melting Point | 215-217 °C | [4] |

| Boiling Point | 343.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.49 ± 0.10 (Predicted) | [4] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

| InChIKey | RPHQHEBXMAGQKB-UHFFFAOYSA-N |[4] |

Part 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any chemical intermediate. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Illustrative Spectroscopic Data of Isomer 2-Amino-4-bromo-5-fluorobenzoic acid

| Technique | Data | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H) | Signals correspond to aromatic protons and the amine/carboxylic acid protons. The broad singlet is characteristic of exchangeable protons (NH₂ and COOH). | [6] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 | Peaks represent the seven carbon atoms of the molecule, including the carbonyl carbon (~170.5 ppm) and carbons attached to electronegative atoms (F, Br, N). | [6] |

| IR (neat) | 3494, 3351 cm⁻¹ (N-H stretch), 3053, 3038 cm⁻¹ (C-H aromatic stretch), 1521 cm⁻¹ (C=O stretch) | The distinct peaks confirm the presence of the primary amine and carboxylic acid functional groups. | [6] |

| HRMS (ESI) | m/z: calcd for C₇H₅BrFNO₂ [M+H]⁺ 233.9560, found 233.9551 | The high-resolution mass spectrometry data confirms the elemental composition and molecular weight of the compound. |[6] |

Part 3: Synthesis and Reactivity

Chemical Reactivity

The synthetic utility of this compound stems from its multiple, orthogonally reactive functional groups.

-

Amino Group: The primary amine is nucleophilic and can undergo diazotization (e.g., Sandmeyer reaction) to be replaced by a wide range of substituents. It can also be acylated or alkylated.

-

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a handle for conjugation to other molecules.

-

Bromo Substituent: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Aromatic Ring: The ring can undergo further electrophilic substitution, although the existing substituents heavily influence the position and feasibility of such reactions.

Caption: Key reactivity sites of this compound.

Synthetic Protocol: A Representative Pathway

While specific preparations can be proprietary, a common and logical approach to synthesizing substituted anthranilic acids involves the reduction of a corresponding nitrobenzoic acid. The synthesis of the isomer 2-amino-4-bromo-5-fluorobenzoic acid proceeds via the catalytic hydrogenation of 4-bromo-5-fluoro-2-nitrobenzoic acid.[7] The following protocol adapts this validated methodology.

Objective: To synthesize this compound from its nitro precursor.

Materials:

-

5-bromo-4-fluoro-2-nitrobenzoic acid (starting material)

-

5% Platinum on Carbon (Pt/C), 50% wet (catalyst)

-

Isopropyl acetate (solvent)

-

Toluene (solvent for workup)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Vessel Preparation: Add 5-bromo-4-fluoro-2-nitrobenzoic acid and isopropyl acetate to a hydrogenation-rated reaction vessel.

-

Inerting: Purge the vessel headspace with nitrogen gas three times to remove oxygen.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pt/C catalyst.

-

Hydrogenation: Displace the nitrogen headspace with hydrogen gas (three cycles). Stir the reaction mixture vigorously under a positive pressure of hydrogen at 25 °C.

-

Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 24-48 hours).

-

Post-Reaction Purge: Once complete, purge the vessel headspace with nitrogen gas three times to safely remove all hydrogen.

-

Workup:

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Rinse the reaction vessel and filter cake with additional isopropyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Perform a solvent swap to toluene and continue concentration to precipitate the product.

-

-

Isolation: Isolate the solid product by filtration, wash with cold toluene, and dry under vacuum at 50 °C to yield this compound.

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a key intermediate for building more complex molecular architectures.

Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing fused heterocyclic systems, which form the core of many pharmaceuticals. A prominent application is in the construction of quinazolinone scaffolds.[3] The amino and carboxylic acid groups can react with a suitable one-carbon source (like formamide or an orthoester) to form the pyrimidine ring of the quinazolinone system.

Caption: Workflow from building block to a diverse molecular library.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal chemists.[1] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid or amino group in this molecule. This modulation can significantly impact a drug's solubility, membrane permeability, and binding interactions with its target protein. Furthermore, replacing a hydrogen atom with a fluorine atom at a site of metabolic action can block enzymatic degradation, thereby increasing the drug's half-life.[2] As a fluorinated building block, this compound allows for the systematic introduction of these beneficial properties into new chemical entities.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile is expected to be very similar to its 4-bromo-5-fluoro isomer due to the identical functional groups.

Table 3: Summary of Potential Hazards (Based on Isomer Data)

| Hazard Type | GHS Classification and Statement | Source(s) |

|---|---|---|

| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [8] |

| Skin Irritation | Warning: H315 (Causes skin irritation) | [8] |

| Eye Irritation | Warning: H319 (Causes serious eye irritation) | [8] |

| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) |[8] |

Recommended Safe Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Conclusion

This compound is a valuable and highly functionalized chemical intermediate. Its combination of reactive sites makes it an ideal starting point for the synthesis of complex heterocyclic structures relevant to drug discovery. The strategic inclusion of a fluorine atom provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. Proper understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Supporting Information. (n.d.). Angew. Chem. Int. Ed.. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-bromo-4-fluorobenzoicacid CAS#: 143945-65-7 [m.chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 7. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 8. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzoic Acid (CAS: 143945-65-7): A Key Intermediate in Modern Drug Discovery

Executive Summary: 2-Amino-5-bromo-4-fluorobenzoic acid is a trifunctional aromatic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring amino, bromo, and fluoro substituents, provides a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview, including the compound's physicochemical properties, a validated synthesis protocol, key applications in drug development, and essential safety and handling procedures, designed for researchers and professionals in the field.

Introduction: A Multifunctional Building Block

This compound, also known as 5-Bromo-4-fluoroanthranilic acid, is a substituted anthranilic acid derivative.[1][2] The strategic placement of three key functional groups—a nucleophilic amino group, a carboxylic acid, and two different halogens (bromine and fluorine)—makes it an exceptionally valuable intermediate.[3]

The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, while the bromine atom serves as a reactive handle for cross-coupling reactions, allowing for the construction of complex molecular frameworks.[4] The amino and carboxylic acid groups are perfectly positioned to participate in cyclization reactions, forming heterocyclic cores common in many pharmaceuticals.[3] This trifunctional nature allows chemists to strategically introduce diverse pharmacophores and modulate physicochemical properties, making it an invaluable tool in the synthesis of novel therapeutic agents.[3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 143945-65-7 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][5] |

| Molecular Weight | 234.02 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Bromo-4-fluoroanthranilic acid, 4-Bromo-2-carboxy-5-fluoroaniline | [1][2] |

| Appearance | Off-white to brown solid | [1] |

| Melting Point | 215-217 °C | [6] |

| Boiling Point | 343.6 °C at 760 mmHg (Predicted) | [6] |

| Purity | ≥96-97% | [1] |

| Storage | Store at room temperature, under inert gas (Argon) | [7] |

Spectroscopic Characterization: While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not readily available in the public domain, data for the closely related isomer, 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), provides valuable insight into the expected spectral features.[8][9]

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets, with chemical shifts influenced by the adjacent electron-withdrawing and donating groups. The amine and carboxylic acid protons would appear as broad singlets.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the carboxyl carbon appearing furthest downfield (>165 ppm). The carbons bonded to fluorine and bromine would exhibit characteristic shifts and coupling constants.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹).[8]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, showing a characteristic isotopic pattern due to the presence of one bromine atom.[8]

Synthesis and Mechanism

A robust and scalable synthesis is critical for the utility of any chemical intermediate. A common and effective method for producing this compound is through the direct bromination of its precursor, 2-amino-4-fluorobenzoic acid.[6]

Figure 1: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

This protocol is based on established chemical principles for electrophilic aromatic substitution on activated benzene rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2-amino-4-fluorobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add 1 equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, via the dropping funnel.[6] The addition should be performed at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction and minimize side-product formation.

-

Causality Insight: The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. The position para to the amino group (C5) is sterically accessible and electronically favored, leading to regioselective bromination.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction by pouring the mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its versatility as a scaffold for generating complex, biologically active molecules.

Synthesis of Heterocyclic Scaffolds: This compound is a key precursor for synthesizing quinazolinones and other heterocyclic systems that are core structures in numerous bioactive compounds.[10] The amino and carboxylic acid groups can readily undergo condensation and cyclization reactions with various reagents.

Figure 2: General reaction scheme illustrating the use of the title compound as a precursor for quinazolinone synthesis.

Leveraging Halogen Substituents: The dual halogenation is a key feature for lead optimization in drug discovery:

-

Fluorine: The C4-fluoro substituent can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing lipophilicity, and modulating the pKa of the nearby amino group.

-

Bromine: The C5-bromo substituent acts as a versatile synthetic handle. It is ideal for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4]

This strategic design makes the scaffold useful in developing inhibitors for various biological targets, including protein kinases, which are implicated in diseases like cancer.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

Table 2: GHS Hazard Classification

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Handling Protocols:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]

-

Avoid breathing dust.[11] Minimize dust generation during handling.

-

Wash hands thoroughly after handling.[11]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[11]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keeping the container under an inert atmosphere like argon is recommended for long-term stability.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a high-value intermediate for advanced chemical synthesis. Its multifunctional nature provides a robust platform for constructing complex molecular architectures, particularly those relevant to the pharmaceutical industry. The strategic combination of reactive sites allows for both scaffold formation and subsequent diversification, making it a powerful tool for medicinal chemists aiming to accelerate drug discovery timelines and develop novel therapeutic agents. A firm grasp of its synthesis, reactivity, and handling requirements is key to unlocking its full potential in a research and development setting.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Bromo-4-fluoroanthranilic acid, 4-Bromo-2-carboxy-5-fluoroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

LabAlley. (n.d.). This compound, min 97%, 100 grams. Retrieved from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). 2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry. Retrieved from [Link]

-

All About Drugs. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemblink.com [chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [oakwoodchemical.com]

- 6. chembk.com [chembk.com]

- 7. calpaclab.com [calpaclab.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 9. 2-amino-4-bromo-5-fluorobenzoic acid – All About Drugs [allfordrugs.com]

- 10. Buy 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid [smolecule.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Amino-5-bromo-4-fluorobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-5-bromo-4-fluorobenzoic acid, a key building block in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. We will not only present the spectral data but also explore the underlying principles and experimental considerations that lead to their acquisition and interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Disclaimer: While the primary focus of this guide is this compound (CAS 143945-65-7), publicly available, comprehensive spectroscopic data for this specific isomer is limited. To provide a robust and educational analysis, this guide will utilize and interpret the detailed spectroscopic data available for the closely related isomer, 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0).[2][3][4][5] The structural similarities between these isomers allow for a highly relevant and transferable interpretation of the spectral features.

Molecular Structure and Spectroscopic Overview

This compound is a substituted benzoic acid derivative featuring an amino group, a bromine atom, and a fluorine atom on the aromatic ring. This unique combination of electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound in synthetic and analytical workflows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the precise connectivity of the atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument. Higher field strengths provide better signal dispersion and resolution, which is essential for analyzing complex spin systems.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of the closely related isomer, 2-amino-4-bromo-5-fluorobenzoic acid, shows distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.62 | d | 1H | Ar-H |

| 7.21-6.5 | m | 3H | Ar-H, NH₂ |

| 3.8-3.3 | br s | 1H | COOH |

-

Aromatic Protons: The aromatic region would be expected to show two distinct signals for the two protons on the benzene ring of this compound. The exact chemical shifts and coupling patterns will be influenced by the positions of the substituents. The observed doublet at 7.62 ppm in the isomer is indicative of a proton coupled to a neighboring fluorine atom.[2] The multiplet between 7.21-6.5 ppm likely contains the other aromatic proton and the two amino protons.[2]

-

Exchangeable Protons: The broad singlet observed between 3.8-3.3 ppm is characteristic of the acidic proton of the carboxylic acid group.[2] The amino (NH₂) protons often appear as a broad signal that can exchange with water in the solvent, and their chemical shift can be variable.

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum of 2-amino-4-bromo-5-fluorobenzoic acid reveals the carbon skeleton of the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C=O (Carboxylic Acid) |

| 149.6 | C-F |

| 147.6 | C-NH₂ |

| 147.3 | Aromatic C |

| 120.4 | Aromatic C-H |

| 118.1 | Aromatic C-H |

| 118.0 | Aromatic C |

| 109.2 | Aromatic C |

| 109.0 | Aromatic C |

| 99.5 | C-Br |

-

Carbonyl Carbon: The signal at 170.5 ppm is characteristic of the carbonyl carbon of the carboxylic acid.[2]

-

Aromatic Carbons: The aromatic region displays a number of signals. The carbon directly attached to the highly electronegative fluorine atom (C-F) is expectedly downfield at 149.6 ppm.[2] Similarly, the carbon attached to the amino group (C-NH₂) is found at 147.6 ppm.[2] The carbon bearing the bromine atom (C-Br) is observed at a more upfield position of 99.5 ppm.[2] The remaining signals correspond to the other aromatic carbons, with their chemical shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of the solid-state sample.

Methodology:

-

Sample Preparation: The spectrum can be recorded using the neat solid.[2] Alternatively, the KBr pellet method can be employed. This involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). The absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

IR Spectral Analysis

The IR spectrum of 2-amino-4-bromo-5-fluorobenzoic acid shows characteristic absorption bands that confirm the presence of the key functional groups.[2] A study on the related 2-amino-5-fluorobenzoic acid also provides valuable comparative data.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3494, 3351 | N-H stretching | Amino (NH₂) |

| 3053, 3038 | C-H stretching | Aromatic |

| ~3000-2500 (broad) | O-H stretching | Carboxylic Acid |

| ~1700 | C=O stretching | Carboxylic Acid |

| 1521 | N-H bending | Amino (NH₂) |

| ~1200-1000 | C-F stretching | Aryl-Fluorine |

| 774 | C-Br stretching | Aryl-Bromine |

-

N-H and O-H Stretching: The two distinct bands at 3494 and 3351 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary amino group.[2] The very broad absorption in the 3000-2500 cm⁻¹ region is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

Aromatic C-H Stretching: The absorptions at 3053 and 3038 cm⁻¹ are typical for C-H stretching vibrations in the aromatic ring.[2]

-

C-F and C-Br Stretching: The C-F stretching vibration is expected in the 1200-1000 cm⁻¹ region, while the C-Br stretch appears at a lower wavenumber, around 774 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the molecular weight and elemental composition of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The ions are then separated in the mass analyzer based on their m/z ratio, and a mass spectrum is generated.

-

Data Analysis: The high-resolution mass of the molecular ion is used to calculate the elemental composition of the molecule.

Mass Spectrum Analysis

For 2-amino-4-bromo-5-fluorobenzoic acid, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides a precise mass measurement.[2]

-

Calculated m/z for [C₇H₅BrFNO₂ + H]⁺: 233.9560

-

Found m/z: 233.9551[2]

The excellent agreement between the calculated and found m/z values confirms the elemental composition of the molecule. A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.

Caption: General workflow for High-Resolution Mass Spectrometry.

Conclusion

The collective analysis of NMR, IR, and mass spectrometry data provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key amino, carboxylic acid, and halogen functional groups. Finally, high-resolution mass spectrometry provides an accurate molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive confirmation. These spectroscopic techniques, when used in concert, form a powerful and self-validating system for the characterization of this important chemical intermediate, ensuring its identity and purity for applications in research and development.

References

-

Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Available at: [Link]

-

PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. Available at: [Link]

-

Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Available at: [Link]

-

DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

-

NIST Chemistry WebBook. 4-Aminobenzoic acid. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 3. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromo-5-fluorobenzoic acid | 1374208-42-0 [sigmaaldrich.com]

- 5. 1374208-42-0 Cas No. | 2-Amino-4-bromo-5-fluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 2-Amino-5-bromo-4-fluorobenzoic Acid: A Keystone for Pharmaceutical Design

This technical guide provides an in-depth analysis of the crystal structure of 2-Amino-5-bromo-4-fluorobenzoic acid, a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. While a definitive crystal structure for this compound is not publicly available, this guide will leverage the known crystal structure of the closely related compound, 2-Amino-5-fluorobenzoic acid, to provide a comprehensive framework for its analysis and to predict its structural characteristics. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules in a crystalline solid dictates its macroscopic properties. For pharmaceutical compounds, the crystal structure can influence everything from the manufacturing process to the therapeutic efficacy of the final drug product. The presence of different substituents on an aromatic ring, such as amino, bromo, and fluoro groups, can significantly alter the intermolecular interactions that govern crystal packing.

This compound is a versatile building block in medicinal chemistry.[1] The strategic placement of its functional groups allows for diverse chemical modifications, making it a valuable precursor for a range of therapeutic agents.[1] The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.[2] An understanding of the crystal structure of this intermediate is therefore crucial for predicting and controlling the solid-state properties of its downstream API derivatives.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a small molecule is single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process, providing a self-validating system for obtaining high-quality crystallographic data.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The process involves dissolving the compound in a suitable solvent or solvent system and allowing the crystals to form slowly.

Protocol for Crystallization of Substituted Benzoic Acids:

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below. This can be achieved by placing the solution in a dewar or a programmable cooling bath.

The choice of solvent and crystallization technique can significantly impact the resulting crystal form (polymorph). It is therefore essential to characterize the solid material obtained from different conditions using techniques such as powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and used to determine the arrangement of atoms within the crystal lattice.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a glass fiber or a loop.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystal Structure Analysis: A Comparative Approach

As the crystal structure of this compound has not been publicly reported, we will analyze the known crystal structure of 2-Amino-5-fluorobenzoic acid to infer the likely structural features of our target compound.[3][4]

Case Study: The Crystal Structure of 2-Amino-5-fluorobenzoic Acid

The crystal structure of 2-Amino-5-fluorobenzoic acid has been determined by single-crystal X-ray diffraction.[3][4] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.9346(2) Å |

| b | 11.7542(6) Å |

| c | 11.9727(5) Å |

| β | 96.782(3)° |

| Volume | 689.58(5) ų |

| Z | 4 |

| Density (calculated) | 1.494 Mg/m³ |

Table 1: Crystallographic data for 2-Amino-5-fluorobenzoic acid.[3][4]

The molecule is nearly planar, and an intramolecular hydrogen bond is observed between the amino group and the carboxylic acid group, forming an S(6) ring motif.[3] In the crystal, molecules form inversion dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups, creating R²₂(8) loops.[3] These dimers are further connected by weak N-H···F hydrogen bonds and π–π stacking interactions.[3]

Predicted Crystal Structure of this compound

The introduction of a bromine atom at the 5-position and the shift of the fluorine atom to the 4-position are expected to have a significant impact on the crystal packing of this compound.

-

Intramolecular Interactions: The intramolecular N-H···O hydrogen bond is likely to be preserved, as the relative positions of the amino and carboxylic acid groups remain unchanged.

-

Intermolecular Interactions: The presence of the bulky and polarizable bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions), which could compete with or supplement the existing hydrogen bonding network. The change in the position of the fluorine atom will alter the pattern of weak N-H···F or C-H···F interactions.

-

Crystal Packing: The overall crystal packing is likely to be different from that of 2-Amino-5-fluorobenzoic acid to accommodate the larger bromine atom and the modified intermolecular interactions. This could lead to a different space group and unit cell parameters.

Conclusion and Future Directions

A thorough understanding of the crystal structure of this compound is essential for the rational design and development of new pharmaceutical products. While a definitive crystal structure is not yet in the public domain, this guide provides a comprehensive framework for its determination and analysis based on the known structure of a close analog.

Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this compound. This would not only provide valuable data for this specific compound but also contribute to a broader understanding of how halogen substitution influences the crystal packing of substituted benzoic acids. Such knowledge is invaluable for the field of crystal engineering and the development of robust and effective pharmaceutical solids.

References

-

Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o387. [Link]

-

Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Glowka, M. L., & Wolszczak, I. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1139. [Link]

-

Wozniak, K., Kolodziejski, W., & Grech, E. (2012). Competition between hydrogen and halogen bonds in co-crystals of acridine and halobenzoic acids. CrystEngComm, 14(12), 4295-4304. [Link]

-

Roberts, K. J., Docherty, R., & Sherwood, J. N. (2016). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 16(1), 4-20. [Link]

-

Zeshan, M., Usman, M., Channar, P. A., Khan, M., Ali, S., Raza, H., ... & Shad, H. A. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1746. [Link]

-

Lu, T. H., Chattopadhyay, P., Liao, F. L., & Lo, J. M. (2001). Crystal structure of 2-Aminobenzoic acid. Analytical Sciences, 17(7), 905-906. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

Wikipedia. (2023, December 1). List of biophysically important macromolecular crystal structures. In Wikipedia. [Link]

-

Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

Sources

Synthesis of "2-Amino-5-bromo-4-fluorobenzoic acid" from 4-bromo-5-fluoro-2-nitrobenzoic acid

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromo-4-fluorobenzoic Acid

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of this compound, a valuable building block in pharmaceutical development, from its nitro precursor, 4-bromo-5-fluoro-2-nitrobenzoic acid. The focus is on the chemical transformation, methodological considerations, and analytical validation of the final product.

Introduction: Significance and Application

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a fluorine atom on the benzoic acid core, provides multiple points for chemical modification. This versatility makes it a sought-after scaffold in the development of new therapeutic agents, including but not limited to kinase inhibitors and other targeted cancer therapies. The successful and efficient synthesis of this compound is therefore a critical step in the drug discovery and development pipeline.

The Core Transformation: Reduction of an Aromatic Nitro Group

The conversion of 4-bromo-5-fluoro-2-nitrobenzoic acid to this compound is fundamentally a reduction of the aromatic nitro group to a primary amine. This is a classic and vital transformation in organic synthesis.[1][2] A variety of methods exist for this purpose, broadly categorized into:

-

Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid).[1][3] It is often a clean and efficient method but can be sensitive to other functional groups that may also be reduced.

-

Metal-Mediated Reductions: Reagents such as iron, tin, or zinc in acidic media are commonly used.[4][5][6][7] These methods are robust and often more tolerant of other reducible functional groups compared to catalytic hydrogenation.

-

Sulfide-Based Reductions: Reagents like sodium dithionite (sodium hydrosulfite) or sodium sulfide offer a milder, metal-free alternative.[8][9][10] These are particularly useful when chemoselectivity is a primary concern.

Mechanistic Insights

The reduction of a nitroarene to an aniline typically proceeds through a series of intermediates.[1] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the aniline.[1][11]

-

Catalytic Hydrogenation: The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the nitro group.[12]

-

Metal/Acid Reductions: These reactions involve single electron transfers from the metal to the nitro group, with the acid serving as a proton source.[12][13] For instance, with tin(II) chloride, the Sn²⁺ is oxidized to Sn⁴⁺ as it reduces the nitro group.[7][12][13]

-

Sodium Dithionite Reduction: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds via a single-electron transfer mechanism.[8]

Recommended Synthetic Protocol: Catalytic Hydrogenation

While several methods are viable, catalytic hydrogenation using Platinum on Carbon (Pt/C) is a well-documented and scalable approach for this specific transformation, offering high yields and a relatively clean reaction profile.[14]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-bromo-5-fluoro-2-nitrobenzoic acid | ≥98% | Commercially Available | Starting material. |

| 5% Platinum on Carbon (Pt/C) | 50% water wet | Commercially Available | Catalyst. Handle with care, can be pyrophoric when dry. |

| Isopropyl Acetate | Anhydrous | Commercially Available | Reaction solvent. |

| Toluene | Anhydrous | Commercially Available | Solvent for crystallization. |

| Hydrogen Gas | High Purity | Gas Supplier | Reducing agent. |

| Nitrogen Gas | High Purity | Gas Supplier | Inert gas for purging. |

Safety Considerations

-

4-bromo-5-fluoro-2-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Platinum on Carbon: Can be pyrophoric, especially when dry. Handle in a well-ventilated area, and do not allow it to dry out completely.

-

Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood away from ignition sources. Use appropriate pressure-rated equipment.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol

-

Reaction Setup: To a nitrogen-protected reaction vessel, add isopropyl acetate (22 L) and 4-bromo-5-fluoro-2-nitrobenzoic acid (1.00 kg, 3.79 mol).[14]

-

Catalyst Addition: Carefully add 5% Pt/C (50% aqueous wet, 60 g, 6 wt%) to the reaction vessel.[14]

-

Inerting and Hydrogenation: Displace the headspace of the reaction vessel with nitrogen three times, followed by three displacements with hydrogen.[14]

-

Reaction: Stir the reaction mixture at 25 °C under a hydrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete after approximately 40 hours.[14]

-

Post-Reaction Purge: Once the reaction is complete, displace the headspace with nitrogen three times.[14]

-

Filtration: Filter the reaction mixture to remove the catalyst. Rinse the reaction vessel and the filter with isopropyl acetate (5 L).[14]

-

Concentration and Crystallization: Combine the organic layers and concentrate them under reduced pressure to a volume of approximately 5.0 L. Subsequently, replace the solvent with toluene under reduced pressure to induce crystallization.[14]

-

Isolation and Drying: Separate the resulting solid by filtration, wash it with toluene, and dry it under reduced pressure at 50 °C to yield 2-amino-4-bromo-5-fluorobenzoic acid as a white to off-white crystalline solid (0.59 kg, 66% yield).[14]

Analytical Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data

| Technique | Method | Expected Results |

| ¹H NMR | (400 MHz, DMSO-d₆) | δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H)[17] |

| ¹³C NMR | (100 MHz, DMSO-d₆) | δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5[17] |

| IR | (neat) | 3494, 3351, 3053, 3038, 1521, 774 cm⁻¹[17] |

| HRMS | (ESI) | m/z: calcd for C₇H₅BrFNO₂ [M+H]⁺ 233.9560, found 233.9551[17] |

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid[14] |

| Molecular Formula | C₇H₅BrFNO₂[15][18] |

| Molecular Weight | 234.02 g/mol [18] |

| Melting Point | >250 °C[17] |

Conclusion

The synthesis of this compound from 4-bromo-5-fluoro-2-nitrobenzoic acid via catalytic hydrogenation is a robust and scalable method. Careful attention to reaction conditions, particularly the handling of the catalyst and hydrogen gas, is crucial for a safe and successful outcome. The provided protocol, based on established procedures, offers a reliable pathway to this important pharmaceutical intermediate. Comprehensive analytical characterization is paramount to ensure the quality and suitability of the final product for subsequent applications in drug discovery and development.

References

-

The mechanism for the reduction of nitrobenzene to aniline. - ResearchGate. Available at: [Link]

-

2-amino-4-bromo-5-fluorobenzoic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Available at: [Link]

-

Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Available at: [Link]

-

Nitro Reduction - SnCl2 - Common Organic Chemistry. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Available at: [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. Available at: [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. Available at: [Link]

-

The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32 - ResearchGate. Available at: [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available at: [Link]

-

Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. Available at: [Link]

-

Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

- US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents.

-

Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]

-

Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

-

Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. Available at: [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. Available at: [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents.

-

Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software | Waters. Available at: [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. Available at: [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

-

Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane - PubMed. Available at: [Link]

-

Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid - YouTube. Available at: [Link]

-

2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem. Available at: [Link]

- KR20130093981A - Method for preparing p-aminobenzoic acid - Google Patents.

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 15. fishersci.pt [fishersci.pt]

- 16. synquestlabs.com [synquestlabs.com]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 18. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-bromo-4-fluorobenzoic acid

This guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-5-bromo-4-fluorobenzoic acid, a crucial building block in medicinal and organic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the molecule's reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Molecular Architecture and Its Implications

This compound is a highly functionalized aromatic compound. Its utility as a synthetic intermediate stems from the distinct reactivity of its three key functional groups: the amino (-NH₂), the bromo (-Br), and the carboxylic acid (-COOH) moieties, all positioned on a benzene ring further influenced by a fluoro (-F) substituent. This unique arrangement allows for selective chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems like quinazolinones, which are core structures in many bioactive compounds.[1]

The primary focus of this guide is the reactivity of the amino group. As with other anilines, the lone pair of electrons on the nitrogen atom dictates its nucleophilic and basic character.[2] However, the electronic landscape of the aromatic ring, shaped by the interplay of electron-donating and electron-withdrawing substituents, profoundly modulates this reactivity.

Electronic and Steric Landscape: A Tale of Competing Effects

The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other substituents on the aromatic ring.

Substituent Analysis:

| Substituent | Position | Electronic Effect | Influence on the Amino Group |

| Amino (-NH₂) * | C2 | +R > -I (Electron-Donating) | Activates the ring towards electrophilic substitution, but its own nucleophilicity is modulated by other groups. |

| Carboxylic Acid (-COOH) | C1 | -R, -I (Electron-Withdrawing) | Deactivates the ring and reduces the basicity and nucleophilicity of the nearby amino group. |

| Fluorine (-F) | C4 | -I > +R (Electron-Withdrawing) | Inductively withdraws electron density, decreasing the amino group's reactivity. |

| Bromine (-Br) | C5 | -I > +R (Electron-Withdrawing) | Similar to fluorine, it deactivates the ring through its inductive effect. |

Relative to the carboxylic acid group.

The amino group itself is an electron-donating group through resonance (+R effect), which increases the electron density on the benzene ring, making it more susceptible to electrophilic attack.[3][4] However, in this compound, the presence of three electron-withdrawing groups (EWG) — carboxylic acid, fluorine, and bromine — significantly diminishes this activating effect.[5] These EWGs pull electron density away from the ring and, by extension, from the nitrogen atom of the amino group.[5][6] This reduction in electron density has two major consequences:

-

Decreased Basicity: The lone pair on the nitrogen is less available to accept a proton, making the amino group less basic compared to aniline.[6][7]

-

Reduced Nucleophilicity: The diminished electron density on the nitrogen atom makes it a weaker nucleophile.

This overall electronic environment dictates the conditions required for various chemical transformations of the amino group.

Key Reactions of the Amino Group

Despite its attenuated reactivity, the amino group in this compound can undergo several important chemical reactions, which are fundamental to its application in multi-step syntheses.

Acylation: Formation of Amides

Acylation is a common reaction of primary aromatic amines, involving the reaction with acid chlorides or anhydrides to form amides.[5] This transformation is often used as a protective strategy for the amino group to control its high reactivity in subsequent electrophilic substitution reactions.[3][5]

Reaction Workflow for Acylation:

Caption: Workflow for the acylation of the amino group.

In the case of this compound, the reduced nucleophilicity of the amino group may necessitate slightly more forcing reaction conditions or the use of a stronger base to facilitate the reaction.

Experimental Protocol: Acylation with Acetic Anhydride

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as pyridine (2 equivalents), to the solution.

-

Acylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute HCl, followed by brine, and then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the acylated product, which can be further purified by recrystallization.

Diazotization: A Gateway to Further Functionalization

Diazotization is a cornerstone reaction of primary aromatic amines, converting the amino group into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8] This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions.[7][8]

A patent describes a process where the methyl ester of this compound undergoes diazotization followed by reaction with an iodide source to replace the amino group with iodine.[9] This highlights the practical application of this reaction for this specific substrate.

Reaction Mechanism for Diazotization:

Caption: General mechanism of diazotization and subsequent Sandmeyer reaction.

Experimental Protocol: Diazotization and Iodination (adapted from a similar procedure)

-

Acidic Solution: Suspend this compound methyl ester (1 equivalent) in an acidic solution (e.g., a mixture of sulfuric acid and water) and cool to 0-5 °C in an ice bath.[9]

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Iodide Addition: In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the iodide solution.

-

Decomposition: Gently warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas.

-

Work-up and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine. Dry the organic layer and remove the solvent to obtain the crude iodo-substituted product, which can be purified by column chromatography.

N-Alkylation

While direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for multiple alkylations, it is a feasible transformation.[5] Given the reduced nucleophilicity of the amino group in the target molecule, mono-alkylation might be more readily achieved, although careful control of stoichiometry and reaction conditions is crucial. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.

Influence on Aromatic Ring Reactivity

The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[3][4] However, the strong deactivating effect of the other substituents on the ring in this compound makes EAS reactions challenging. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the amino group is protonated to form an anilinium ion (-NH₃⁺).[4][6] This protonated form is a meta-directing, deactivating group, further complicating the reaction outcome.[4][6]

Conclusion

The reactivity of the amino group in this compound is a nuanced interplay of its inherent nucleophilicity and the powerful electronic withdrawing effects of the adjacent carboxylic acid and the halogen substituents. While its basicity and nucleophilicity are significantly dampened compared to simple anilines, key transformations such as acylation and diazotization remain highly viable and synthetically useful. A thorough understanding of these electronic influences is paramount for chemists and drug developers to effectively utilize this versatile building block in the design and synthesis of novel, high-value molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for navigating the synthetic chemistry of this important intermediate.

References

-

Reactions of Aniline . Chemistry Steps. [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs . Allen. [Link]

-

Aniline . Wikipedia. [Link]

-

Aniline - Structure, Properties, Preparation, Reactions, Uses . GeeksforGeeks. [Link]

-

Electrophilic Substitution Reaction of Anilines . BYJU'S. [Link]

-

Substituents Effect on the Electronic Properties of Aniline and Oligoanilines . The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Amines . NCERT. [Link]

-

Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships . ResearchGate. [Link]

-

Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination . PMC - NIH. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

2-Amino-5-bromobenzaldehyde . Organic Syntheses Procedure. [Link]

-

2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 . PubChem. [Link]

-

This compound . Oakwood Chemical. [Link]

-

2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. [Link]

-

Diazotisation . Organic Chemistry Portal. [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid . PMC - NIH. [Link]

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? . FAQ. [Link]

-

2-amino-4-bromo-5-fluorobenzoic acid . All About Drugs. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . Scirp.org. [Link]

-

2-Amino-5-fluorobenzoic acid . ResearchGate. [Link]

-

2-Amino-4-fluorobenzoic acid . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. byjus.com [byjus.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of Fluorine Substitution in the Reactivity of 2-Amino-5-bromo-4-fluorobenzoic Acid

Abstract

2-Amino-5-bromo-4-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the unique interplay of its substituents: an electron-donating amino group, an electron-withdrawing carboxylic acid, and two distinct halogens. This guide provides an in-depth analysis of the molecule's reactivity, with a specific focus on the pivotal role of the fluorine atom. We will dissect the electronic effects of fluorine, its influence on the molecule's acidic and basic properties, and its profound impact on the regioselectivity and rate of key synthetic transformations, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.